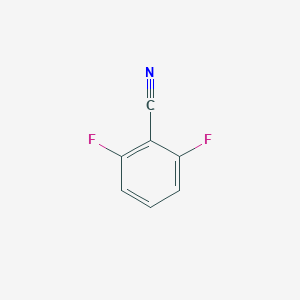
1-(4-メトキシシンナモイル)ピロール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methoxycinnamoyl)pyrrole, also known as (2E)-3-(4-Methoxyphenyl)-1-(1H-pyrrol-1-yl)-2-propen-1-one, is an organic compound with the molecular formula C14H13NO2. This compound is characterized by the presence of a pyrrole ring substituted with a methoxycinnamoyl group.
科学的研究の応用
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential in biological studies, particularly in the investigation of its effects on cellular processes.
Medicine: Research has explored its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials
準備方法
1-(4-Methoxycinnamoyl)pyrrole is typically synthesized through chemical reactions involving 4-methoxyphenylacrylic anhydride and 1-phenylpyrrole. The reaction is carried out in the presence of chloroform and potassium hydroxide, which facilitates the formation of the desired product .
In industrial settings, the synthesis of pyrroles often involves methods such as the Paal-Knorr synthesis, Hantzsch synthesis, and Knorr synthesis. These methods utilize various starting materials and reaction conditions to produce pyrrole derivatives .
化学反応の分析
1-(4-Methoxycinnamoyl)pyrrole undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
作用機序
The mechanism of action of 1-(4-Methoxycinnamoyl)pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
1-(4-Methoxycinnamoyl)pyrrole can be compared with other similar compounds, such as:
1-(4-Hydroxycinnamoyl)pyrrole: This compound has a hydroxyl group instead of a methoxy group, which can influence its reactivity and biological activity.
1-(4-Methylcinnamoyl)pyrrole: The presence of a methyl group can alter the compound’s physical and chemical properties.
1-(4-Chlorocinnamoyl)pyrrole:
Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of pyrrole derivatives.
特性
IUPAC Name |
(E)-3-(4-methoxyphenyl)-1-pyrrol-1-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-17-13-7-4-12(5-8-13)6-9-14(16)15-10-2-3-11-15/h2-11H,1H3/b9-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQFBQCQQOHSTKU-RMKNXTFCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)N2C=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)N2C=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3,6-DIAZABICYCLO[3.2.0]HEPTANE, 6-(TRIFLUOROACETYL)-](/img/structure/B137770.png)

![4-[4-(Trifluoromethoxy)phenyl]benzonitrile](/img/structure/B137772.png)
![calcium;4-chloro-5-methyl-2-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonate](/img/structure/B137773.png)










